molecular formula C10H12N5O6P B1193899 2',3'-Cyclic AMP CAS No. 634-01-5

2',3'-Cyclic AMP

Cat. No.: B1193899
CAS No.: 634-01-5
M. Wt: 329.21 g/mol
InChI Key: KMYWVDDIPVNLME-UHFFFAOYSA-N
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Description

2’,3’-Cyclic Adenosine Monophosphate is a cyclic nucleotide derived from adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including intracellular signal transduction. This compound is involved in the regulation of metabolism and gene expression in all life forms .

Scientific Research Applications

Future Directions

Researchers are exploring the therapeutic potential of 2’,3’-cGAMP in cancer therapy. Strategies that harness its antitumor response, such as enhancing STING activation, may hold promise for novel treatments .

Mechanism of Action

Target of Action

2’,3’-Cyclic AMP, also known as cyclic adenosine monophosphate (cAMP), is a crucial second messenger in numerous signal transduction pathways . It primarily targets protein kinases, ion channels such as the HCN channels, and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 . These targets play vital roles in various biological processes, including cell growth and differentiation, gene transcription, and protein expression .

Mode of Action

The interaction of 2’,3’-Cyclic AMP with its targets leads to significant changes within the cell. For instance, cAMP binds to protein kinase A, which then catalyzes the transfer of phosphate from ATP to a serine residue on a second enzyme, phosphorylase kinase . This process triggers a series of biochemical reactions that result in several physiological effects .

Biochemical Pathways

2’,3’-Cyclic AMP is involved in the cAMP-dependent pathway . It is synthesized from ATP by adenylate cyclase located on the inner side of the plasma membrane . The adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . The decomposition of cAMP into AMP is catalyzed by the enzyme phosphodiesterase . This pathway plays a key role in intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .

Pharmacokinetics

It is known that camp is short-lived because it is rapidly hydrolyzed by camp phosphodiesterase, yielding 5´-amp . This rapid degradation could impact the bioavailability of cAMP within the cell.

Result of Action

The action of 2’,3’-Cyclic AMP leads to a variety of molecular and cellular effects. It is used for intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline . It is also involved in the activation of protein kinases . In addition, cAMP binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .

Action Environment

The action, efficacy, and stability of 2’,3’-Cyclic AMP can be influenced by various environmental factors. For instance, the presence of certain signaling molecules can activate adenylate cyclase, leading to the synthesis of cAMP . Additionally, the action of cAMP can be modulated by the presence of other cellular components, such as G-protein-coupled receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Cyclic Adenosine Monophosphate can be synthesized chemically or biocatalytically. The chemical synthesis involves the cyclization of adenosine monophosphate using specific catalysts and reaction conditions. this method often results in low yields and requires the use of organic solvents .

Industrial Production Methods: Biocatalytic synthesis is preferred for industrial production due to its higher efficiency and environmental friendliness. This method utilizes enzymes such as cyclic guanosine monophosphate–adenosine monophosphate synthase, which catalyzes the formation of 2’,3’-Cyclic Adenosine Monophosphate from adenosine triphosphate in the presence of divalent cations .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Cyclic Adenosine Monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and cyclization.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWVDDIPVNLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine 2',3'-cyclic phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37063-35-7, 634-01-5
Record name Adenosine sodio-2',3'-phosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenosine 2',3'-cyclic phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3'-Cyclic AMP
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2',3'-Cyclic AMP
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2',3'-Cyclic AMP
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2',3'-Cyclic AMP
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